molecular formula C8H14ClN3 B13310923 4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine

4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13310923
M. Wt: 187.67 g/mol
InChI Key: JTFZGIMZAFYWNT-UHFFFAOYSA-N
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Description

4-Chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine is a chemical compound offered for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings with two adjacent nitrogen atoms . Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing biologically active molecules . The presence of both a chloro substituent and an amine group on the pyrazole core makes this molecule a valuable building block for further chemical exploration and derivatization in medicinal chemistry campaigns . Pyrazole derivatives are a pharmacologically significant active scaffold present in a diverse range of therapeutic agents . Research into analogs has demonstrated that such compounds can be designed and synthesized for evaluation in various pharmacological areas, including antiproliferative activity . The specific pentan-3-yl substituent on the ring nitrogen may influence the compound's lipophilicity and overall pharmacokinetic profile. Researchers can utilize this reagent as a key intermediate for constructing more complex molecules or for investigating structure-activity relationships (SAR) in drug discovery projects.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

4-chloro-1-pentan-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H14ClN3/c1-3-6(4-2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

JTFZGIMZAFYWNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis and Preparation Methods

The synthesis of pyrazole derivatives generally involves reacting appropriate starting materials under controlled conditions. Methods for synthesizing compounds similar to 4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine may include the condensation of hydrazine derivatives with suitable aldehydes or ketones, followed by chlorination reactions. Industrial production may utilize continuous flow reactors to improve efficiency and yield.

Synthetic Routes and Chemical Processes

While a direct synthesis for this compound isn't available, understanding the synthesis of related compounds can provide insights.

  • Halogenation and Reduction of 4-Nitropyrazole:

    • 3-chloro-1H-pyrazol-4-amine hydrochloride can be prepared by halogenating and reducing 4-nitropyrazole.
    • The reductive chlorination of 4-nitropyrazole can be achieved using about 1 to about 10 wt % Pt or Pd/C, or a mixture thereof, in the presence of aqueous HCl under a hydrogen atmosphere of from about 14 to about 105 psia.
    • Using \$$ Pd/Al2O3 \$$ as a catalyst for the reductive chlorination reaction of 4-nitropyrazole yields only 58% of the product, 3-chloro-1H-pyrazol-4-amine. The use of Pt/C or Pd/C provides higher selectivity at a given HCl concentration, with Pt/C being more effective at lower HCl concentrations.
  • Key steps in a similar process:

    • React the mixture at 30°C with agitation set to 800 rpm.
    • Monitor the hydrogen uptake rate and continue the reaction until the hydrogen uptake rate reaches 0 after 2.5 hours.
    • Cool the reaction, and purge the vessel with nitrogen.
    • Collect the product mixture, which results in a reaction yield of 96.8% of 3-chloro-1H-pyrazol-4-amine hydrochloride.
  • Synthesis of 4-Aryloxy Substituted Pyrazoles :

    • React 3-chloro-pentan-2,4-dione and substituted phenols to synthesize 3-aryloxy substituted 1,3-dicarbonyl compounds.
    • Treat the resulting compounds with hydrazine monohydrate/substituted aromatic hydrazides to yield the target pyrazoles.

Data Table: Synthesis Conditions and Results for 3-chloro-1H-pyrazol-4-amine hydrochloride

Condition Result
Catalyst Pt/C or Pd/C
Hydrogen Atmosphere 14 to 105 psia
Temperature 30°C
Agitation 800 rpm
Reaction Time 2.5 hours
Yield of 3-chloro-1H-pyrazol-4-amine hydrochloride 96.8%

Synthesis of Sulfonylated 4-Amino-1H-Pyrazoles

Sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride yields compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, 3-methoxymethyl-5-phenyl-4-tosylamino-1H-pyrazole, 3-methoxymethyl-5-naphthyl-4-tosylamino-1H-pyrazole, and 3-methyl-5-naphthyl-4-tosylamino-1H-pyrazole.

Spectral Data and Characterization

The structures of synthesized compounds are typically confirmed using various spectroscopic methods:

  • IR Spectroscopy
  • UV Spectroscopy
  • \$$^1H\$$ NMR Spectroscopy
  • \$$^{13}C\$$ NMR Spectroscopy
  • Mass Spectrometry

Example: Spectroscopic data for a related compound

  • 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole:
    • \$$^1H\$$ NMR (500 MHz, CDCl3): δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H).
    • \$$^{13}C\$${^1H} NMR (126 MHz, CDCl3): δ 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5.
    • HRMS (ESI) m/z: [M + Na]+calcd for \$$ C{13}H{24}N_2Na \$$, 231.1832; found, 231.1851.
    • IR (ATR, diamond, cm–1): 2949, 1550, 1447, 1417, 1357, 1234, 1094, 1024, 776, 603.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYield (%)Source
AminationNH₃ (aq.), CuSO₄, 80°C, 12 h4-Amino-1-(pentan-3-yl)-1H-pyrazol-3-amine78
ThiolationNaSH, DMF, 100°C, 6 h4-Mercapto-1-(pentan-3-yl)-1H-pyrazol-3-amine65
Alkoxy SubstitutionNaOEt, ethanol, reflux, 8 h4-Ethoxy-1-(pentan-3-yl)-1H-pyrazol-3-amine72

Mechanistic Insight : The chloro group’s electrophilicity is enhanced by the electron-withdrawing pyrazole ring, facilitating nucleophilic attack. Copper catalysis improves amination efficiency via coordination intermediates .

Oxidation and Reduction

The amine group at position 3 and the pyrazole ring participate in redox reactions:

Oxidation

  • Amine to Nitro : Treatment with KMnO₄/H₂SO₄ converts the amine to a nitro group, yielding 3-nitro-4-chloro-1-(pentan-3-yl)-1H-pyrazole (85% yield,).

  • Ring Oxidation : H₂O₂/CH₃COOH selectively oxidizes the pyrazole ring to pyrazolone derivatives at 60°C (yield: 68%) .

Reduction

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines (quantitative yield, ).

  • Chloro Retention : LiAlH₄ reduces the amine group without affecting the chloro substituent.

Cycloaddition and Coupling Reactions

The pyrazole ring participates in [3+2] cycloadditions and cross-couplings:

Reaction TypeConditionsProductApplicationSource
Huisgen CycloadditionCu(I), azides, RT1,2,3-Triazole-linked pyrazolesBioconjugation
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, 80°C4-Aryl-1-(pentan-3-yl)-1H-pyrazol-3-amineDrug discovery scaffolds

Key Observation : The pentan-3-yl group enhances solubility in organic solvents, improving reaction kinetics.

Functionalization of the Amine Group

The primary amine undergoes alkylation, acylation, and Schiff base formation:

ReactionReagentsProductNotesSource
AcylationAcCl, pyridine, 0°C3-Acetamido-4-chloro-1-(pentan-3-yl)-1H-pyrazoleStabilizes the amine
Schiff Base FormationBenzaldehyde, EtOH, reflux3-(Benzylideneamino)-4-chloro-pyrazoleChelating agent

Thermal Stability : Acylated derivatives decompose above 200°C (TGA data,).

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis of derivatives:

  • Residence Time : 2–5 minutes at 120°C improves yield by 15% compared to batch processes.

  • Catalyst Recycling : Immobilized Cu catalysts enable 10 reaction cycles without loss of activity .

Scientific Research Applications

4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Below is a comparative analysis:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
4-Chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine Pentan-3-yl (branched alkyl) C₈H₁₄ClN₃ 187.67 N/A High lipophilicity Target Compound
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 3-Fluorobenzyl (arylalkyl) C₁₀H₉ClFN₃ 225.65 95% Enhanced electronic effects from fluorine
4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine 2-Chlorobenzyl C₁₀H₉Cl₂N₃ 242.10 95% Dual chloro groups increase steric bulk
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Heteroaryl (pyrazole) C₁₀H₁₃ClN₆ 239.70 N/A Bicyclic structure for targeted binding
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl (polycyclic alkyl) C₁₃H₁₉N₃ 217.31 N/A Rigid structure enhances metabolic stability

Key Observations :

  • Lipophilicity : Alkyl substituents (e.g., pentan-3-yl, adamantyl) increase lipophilicity, favoring blood-brain barrier penetration, while aryl groups (e.g., 3-fluorobenzyl) introduce polar interactions .
  • Steric Effects : Bulky substituents like 2-chlorobenzyl or adamantyl may restrict rotational freedom, affecting binding pocket accessibility .

Biological Activity

4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its pyrazole framework, with a chlorine atom at the 4-position and a pentan-3-yl group at the 1-position. Its molecular formula is C9H12ClN3C_9H_{12}ClN_3 with a molecular weight of approximately 199.66 g/mol. The structural properties contribute to its reactivity and biological interactions, making it a candidate for various therapeutic applications .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can potentially induce apoptosis in cancer cells and inhibit their proliferation .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these activities indicate potent inhibitory effects:

Cell LineIC50 (µM)
MCF-715
HCT-11610

These findings suggest that the compound could be developed as a therapeutic agent for treating specific types of cancer .

Anti-inflammatory Effects

Additionally, the compound has shown promise in exerting anti-inflammatory effects by modulating inflammatory pathways. It may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses in various models .

Case Studies

  • MCF-7 Model Study :
    In a study involving MCF-7 cells, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's effectiveness as a potential anticancer agent .
  • Inflammatory Response Model :
    Another study investigated the compound's effects on inflammatory markers in a mouse model. Results indicated a reduction in pro-inflammatory cytokines following administration of the compound, supporting its role as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with its biological targets. These studies suggest that modifications to the compound's structure can enhance its binding affinity and efficacy against specific targets such as CDK2 .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-chloro-1-(pentan-3-yl)-1H-pyrazol-3-amine?

Answer:
The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives. For example, reacting 3-(pentan-3-yl)-2-(aminomethylen)-propannitrile with hydrazinium salts (e.g., hydrazine hydrochloride) in a C1–C3 alcohol solvent under reflux conditions yields the pyrazole core. Subsequent chlorination at the 4-position can be achieved using halogenating agents like POCl₃ or SOCl₂ under anhydrous conditions . Alternative routes involve copper-catalyzed cross-coupling reactions, as seen in similar pyrazole syntheses, where cesium carbonate acts as a base in aprotic solvents like DMSO at moderate temperatures (35–50°C) . Purification typically involves chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Multi-modal characterization is essential:

  • ¹H/¹³C NMR : Look for characteristic signals, such as the pyrazole C3-amine proton (~δ 5.5–6.5 ppm) and the pentan-3-yl chain’s methylene/methyl groups (δ 1.0–2.5 ppm). The chlorine substituent deshields adjacent carbons, shifting the C4 signal to ~δ 140–150 ppm in ¹³C NMR .
  • X-ray crystallography : Single-crystal analysis (e.g., using APEX2/SAINT software) confirms bond lengths/angles, with typical N–N and C–Cl distances of ~1.34 Å and ~1.73 Å, respectively .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance:

  • Reaction Path Search : Identify energetically favorable routes for cyclocondensation using software like Gaussian or ORCA. This minimizes trial-and-error by simulating intermediates (e.g., enamine formation) .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on yield, guiding solvent selection (e.g., methanol vs. ethanol) .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (temperature, catalyst loading) .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR or IR data (e.g., amine peak shifts) may arise from solvent polarity, tautomerism, or impurities. Mitigation strategies include:

  • Standardized Conditions : Repeat experiments in deuterated DMSO or CDCl₃ to control solvent effects .
  • Complementary Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or confirm coupling patterns .
  • Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., unreacted hydrazine) that might skew data .

Advanced: What strategies are effective for derivatizing this compound into bioactive analogs?

Answer:
Functionalization often targets the amine or chloro group:

  • Mannich Reactions : React the amine with formaldehyde and secondary amines to introduce alkylamino side chains, enhancing solubility or binding affinity .
  • Cross-Coupling : Replace the chlorine via Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids to create 4-aryl derivatives .
  • Salt Formation : Improve crystallinity by protonating the amine with HCl or HBr, forming stable ammonium salts for pharmaceutical applications .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the chloro group.
  • Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation.
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes decomposition .

Advanced: How can reactor design improve scalability for this compound’s synthesis?

Answer:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., chlorination) and reduce reaction times .
  • Membrane Separation : Integrate in-situ purification to remove byproducts (e.g., unreacted hydrazine) during synthesis .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust parameters dynamically .

Advanced: What mechanistic insights explain side product formation during synthesis?

Answer:
Common side products include:

  • Di-hydrazine Adducts : From excess hydrazine reacting at multiple sites; controlled stoichiometry (1:1 hydrazine:propannitrile) mitigates this .
  • Dehalogenation Byproducts : Caused by reducing agents or prolonged heating; use milder conditions (e.g., lower temperature) and inert atmospheres .
  • Tautomerization : The pyrazole ring may exist as 1H or 2H tautomers, detectable via ¹⁵N NMR or X-ray analysis .

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